8-Dibenzofuran-4-yl-2-morpholin-4-ylchromen-4-one
Overview
Description
8-dibenzofuran-4-yl-2-morpholin-4-ylchromen-4-one is a complex organic compound with the molecular formula C25H19NO4. It is characterized by the presence of a dibenzofuran moiety, a morpholine ring, and a chromenone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-dibenzofuran-4-yl-2-morpholin-4-ylchromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Dibenzofuran Derivative: The dibenzofuran moiety is synthesized through a cyclization reaction of biphenyl derivatives under oxidative conditions.
Introduction of Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the dibenzofuran derivative is replaced by the morpholine group.
Formation of Chromenone Structure: The final step involves the formation of the chromenone structure through a condensation reaction between the dibenzofuran-morpholine intermediate and a suitable aldehyde or ketone under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
8-dibenzofuran-4-yl-2-morpholin-4-ylchromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromenone structure to chromanol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the dibenzofuran and morpholine moieties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions
Major Products
Oxidation: Quinone derivatives.
Reduction: Chromanol derivatives.
Substitution: Various substituted dibenzofuran and morpholine derivatives
Scientific Research Applications
8-dibenzofuran-4-yl-2-morpholin-4-ylchromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromenone structure.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic electronic materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 8-dibenzofuran-4-yl-2-morpholin-4-ylchromen-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, and cell proliferation
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran Derivatives: Compounds with similar dibenzofuran structures.
Morpholine Derivatives: Compounds containing the morpholine ring.
Chromenone Derivatives: Compounds with the chromenone structure
Uniqueness
8-dibenzofuran-4-yl-2-morpholin-4-ylchromen-4-one is unique due to the combination of its three distinct moieties, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and industrial applications .
Properties
IUPAC Name |
8-dibenzofuran-4-yl-2-morpholin-4-ylchromen-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO4/c27-21-15-23(26-11-13-28-14-12-26)30-25-19(8-4-9-20(21)25)18-7-3-6-17-16-5-1-2-10-22(16)29-24(17)18/h1-10,15H,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWYWLXLBNVBFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC5=C4OC6=CC=CC=C56 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470335 | |
Record name | 8-dibenzofuran-4-yl-2-morpholin-4-ylchromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503468-92-6 | |
Record name | 8-dibenzofuran-4-yl-2-morpholin-4-ylchromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Dibenzofuran-4-yl-2-morpholin-4-ylchromen-4-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NY6DEE6Y3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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